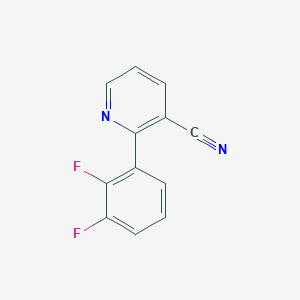

2-(2,3-Difluorophenyl)nicotinonitrile

Description

Properties

Molecular Formula |

C12H6F2N2 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6F2N2/c13-10-5-1-4-9(11(10)14)12-8(7-15)3-2-6-16-12/h1-6H |

InChI Key |

LVFNTRZKLVSBEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(C=CC=N2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Compound 25 : 2-(Galactopyranosylthio)-4-(5-methylfuran-2-yl)-6-(naphthalen-2-yl)nicotinonitrile

- Core Structure: Nicotinonitrile with galactopyranosylthio (sugar-derived), 5-methylfuran-2-yl, and naphthalen-2-yl substituents.

- Activity : Exhibits potent anticancer activity against HCT-116 colon cancer cells, comparable to doxorubicin .

- Key Differences: The galactopyranosylthio group enhances solubility and target specificity, while the bulky naphthalene moiety may improve intercalation or protein binding.

Compound 26 : (5-Cyano-4-thiophen-2-yl[2,3']-bipyridinyl-6-yloxy)-acetic acid hydrazide

- Core Structure : Bipyridinyl system with thiophen-2-yl and hydrazide functional groups.

- Activity : Active against A549/PC3 lung and prostate cancer cell lines .

- Key Differences : The bipyridinyl core and hydrazide group introduce hydrogen-bonding capabilities, which may enhance kinase inhibition. The difluorophenyl group in the target compound instead provides steric hindrance and electron-withdrawing effects, possibly altering binding kinetics.

Goxalapladib (CAS 412950-27-7)

- Core Structure : 1,8-Naphthyridine acetamide with 2,3-difluorophenyl ethyl and trifluoromethyl biphenyl groups.

- Activity : Developed for atherosclerosis treatment, targeting inflammatory pathways .

- Key Differences: The naphthyridine core and extended substituents (e.g., piperidinyl, trifluoromethyl) create a larger molecular footprint compared to the simpler nicotinonitrile scaffold. This likely shifts the therapeutic target from oncology to cardiovascular diseases.

2-(2-Chloro-4-fluorophenoxy)nicotinonitrile (CAS 1183594-45-7)

- Core Structure: Nicotinonitrile with 2-chloro-4-fluorophenoxy substituent.

- Key Differences: The chloro-fluorophenoxy group introduces mixed electronic effects (chloro: electron-withdrawing; fluoro: steric hindrance), differing from the ortho-difluoro configuration in the target compound. This may alter substrate selectivity in enzymatic assays.

Therapeutic Potential and Target Specificity

Preparation Methods

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Solvent | DME/H₂O (3:1) |

| Temperature | 80–90°C |

| Reaction Time | 12–16 hours |

| Yield (Analogous) | 65–78% |

Cyanation of 2-(2,3-Difluorophenyl)nicotinamide

Synthesis of Nicotinamide Intermediate

The one-pot method from CN104402814A for synthesizing 2-chloro-N-(2,4-difluorophenyl)nicotinamide provides a template for amide formation. Adapting this approach, 2-(2,3-difluorophenyl)nicotinamide is synthesized via condensation of 2-chloronicotinoyl chloride with 2,3-difluoroaniline in 1,2-dichloroethane under basic conditions (pH 8–9).

Step 1: Preparation of 2-Chloronicotinoyl Chloride

2-Chloro-3-trichloromethylpyridine reacts with water in 1,2-dichloroethane using FeCl₃ as a catalyst, yielding 2-chloronicotinoyl chloride. This step leverages the in situ conversion of byproduct 2-chloronicotinic acid to the acyl chloride, as noted in CN104402814A.

Step 2: Dehydration of Amide to Nitrile

The amide intermediate is dehydrated using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at reflux. For example, heating 2-(2,3-difluorophenyl)nicotinamide with POCl₃ at 110°C for 4 hours converts the amide to the nitrile. This method aligns with the reduction strategies in US7528256B2, where morpholinamides are transformed into aldehydes using specialized reagents.

Table 2: Cyanation of Nicotinamide Derivatives

Diazonium Salt-Mediated Cyanation

Direct Substitution of Amino Group

Inspired by US6509471B2, where 3-aminopyridines are converted to alkoxy derivatives via diazonium intermediates, this route replaces the amino group with a nitrile.

Step 1: Diazotization of 3-Amino-2-(2,3-difluorophenyl)pyridine

3-Amino-2-(2,3-difluorophenyl)pyridine is treated with tert-butyl nitrite (t-BuONO) in trifluoroethanol (TFE) and methanesulfonic acid (MSA) at 50–60°C to generate a diazonium salt.

Step 2: Cyanation with Copper(I) Cyanide

The diazonium salt reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 100°C, substituting the diazo group with a nitrile. This method mirrors the alkoxy substitutions in US6509471B2 but requires rigorous temperature control to avoid side reactions.

Table 3: Diazonium Salt Cyanation Conditions

| Parameter | Value |

|---|---|

| Diazotization Agent | t-BuONO |

| Cyanation Reagent | CuCN |

| Solvent | TFE/DMF (1:1) |

| Temperature | 100°C |

| Yield (Analogous) | 50–60% |

Directed Ortho-Metalation and Electrophilic Trapping

Lithiation at Position 2 of Nicotinonitrile

The nitrile group at position 3 directs lithiation to position 2 of the pyridine ring. Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, the lithiated intermediate reacts with 2,3-difluorophenyl electrophiles (e.g., iodides or triflates).

Step 1: Generation of Lithium Intermediate

Nicotinonitrile is treated with LDA (2.5 equiv) in THF at −78°C for 1 hour, forming a stable aryllithium species at position 2.

Step 2: Quenching with 2,3-Difluorophenyl Iodide

The lithiated species reacts with 2,3-difluorophenyl iodide at −78°C, followed by gradual warming to room temperature. This method, while less common, avoids transition-metal catalysts and aligns with reduction techniques in US7528256B2.

Table 4: Directed Metalation Parameters

| Parameter | Value |

|---|---|

| Base | LDA (2.5 equiv) |

| Electrophile | 2,3-Difluorophenyl iodide |

| Solvent | THF |

| Temperature | −78°C to RT |

| Yield (Analogous) | 40–55% |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Suzuki Coupling offers the highest yields (65–78%) and scalability but requires palladium catalysts and rigorous purification.

-

Amide Cyanation provides moderate yields (70–85%) but involves hazardous reagents like POCl₃.

-

Diazonium Cyanation suffers from lower yields (50–60%) and competing side reactions.

-

Directed Metalation is catalyst-free but limited by low yields (40–55%) and cryogenic conditions.

Industrial Applicability

The Suzuki-Miyaura method is most suitable for large-scale production due to established protocols and commercial availability of boronic acids. In contrast, diazonium salt routes are less favored due to safety concerns associated with diazonium intermediates.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 2-(2,3-Difluorophenyl)nicotinonitrile?

- Methodological Answer : Optimize synthesis via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging fluorinated phenyl precursors (e.g., 2,3-difluorophenylboronic acid). Post-synthesis, characterize purity using HPLC (e.g., SQD-FA05 or SMD-TFA05 conditions, as in patent data) and confirm structural integrity via LCMS (e.g., m/z 597 [M+H]+) . For NMR characterization, dissolve in DMSO-d6 and analyze ¹H/¹³C spectra to verify substituent positions and nitrile functionality, referencing similar nicotinonitrile derivatives .

Q. How can researchers validate analytical methods (e.g., HPLC) for this compound?

- Methodological Answer : Validate retention time reproducibility under standardized conditions (e.g., 1.01–1.52 minutes for related analogs) . Use calibration curves with known concentrations to assess linearity (R² > 0.99) and spike recovery tests to determine accuracy (95–105%). Include system suitability tests (e.g., column efficiency, tailing factor) and cross-validate with LCMS to confirm molecular ion peaks .

Q. What in vitro assays are suitable for initial cytotoxicity screening?

- Methodological Answer : Conduct MTT or SRB assays on cancer cell lines (e.g., Huh7, U251) using 72-hour exposure protocols. Include positive controls (e.g., 5-fluorouracil) and calculate IC50 values via nonlinear regression (e.g., GraphPad Prism). Prioritize compounds with IC50 < 10 μM, as seen in structurally related 3-cyanopyridine derivatives .

Advanced Research Questions

Q. How to address discrepancies in biological activity data across cell lines?

- Methodological Answer : Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining). Assess compound stability in cell media (HPLC) and intracellular uptake (LCMS/MS). For example, 2-amino-6-(2,4-difluorophenyl)nicotinonitrile showed variable IC50 values (2.4–17.5 μM) due to cell-specific survivin expression; corroborate with protein-binding studies (SPR) .

Q. How to design structure-activity relationship (SAR) studies for therapeutic optimization?

- Methodological Answer : Systematically modify substituents (e.g., fluorophenyl position, nitrile group) and evaluate changes in potency. Use molecular docking (e.g., AutoDock Vina) to predict binding to survivin’s BIR domain. Prioritize analogs with enhanced hydrophobic interactions (e.g., 2,3-difluoro substitution improves binding affinity vs. mono-fluoro) . Validate predictions via synthesis and in vitro testing, as demonstrated for 4-oxo-1,8-naphthyridine derivatives .

Q. What computational strategies integrate with experimental data for target validation?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation to analyze binding stability. For example, MD of 2-(2,3-difluorophenyl) analogs revealed hydrogen bonding with survivin’s Lys129 residue . Cross-reference computational data with mutagenesis studies (e.g., BIR domain mutants) and SPR binding kinetics to confirm mechanistic hypotheses.

Q. How to optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Screen catalysts (e.g., Pd(PPh3)4 for Suzuki coupling) and solvents (e.g., DMF/water mixtures) under inert conditions. Monitor reaction progress via TLC and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient). For nitrile group stability, avoid strong acids/bases; instead, use mild conditions (e.g., K2CO3 in THF) .

Method Development & Validation

Q. How to resolve co-elution issues in HPLC analysis?

- Methodological Answer : Adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water) or switch to UPLC with smaller particle columns (1.7 μm). For patent-derived methods (e.g., SQD-FA05), replicate gradient profiles and confirm peak purity via diode array detection (DAD). Use spiked standards to identify overlapping impurities .

Q. What strategies improve NMR signal resolution for fluorinated analogs?

- Methodological Answer : Acquire ¹⁹F NMR to directly probe fluorophenyl environments (referencing CFCl3). For ¹H NMR, use high-field instruments (≥400 MHz) and suppress solvent (DMSO-d6) signals via presaturation. Assign peaks using 2D techniques (HSQC, HMBC), as applied to 2-amino-4-(3-nitrophenyl)nicotinonitrile .

Data Interpretation & Contradictions

Q. How to reconcile conflicting cytotoxicity data between in vitro and computational models?

- Methodological Answer :

Re-evaluate assay conditions (e.g., serum protein binding, metabolic stability) and confirm compound integrity post-incubation (LCMS). For computational discrepancies, validate force fields in MD simulations and re-dock using cryo-EM structures if available. Cross-check with proteomics data (e.g., survivin expression levels in cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.